molecular formula C9H12N2O B12966356 (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol

(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol

Cat. No.: B12966356
M. Wt: 164.20 g/mol
InChI Key: JQAOUASWBLXWKQ-QMMMGPOBSA-N
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Description

(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is a chiral organic compound that features a pyridin-3-ol core with an amino(cyclopropyl)methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridin-3-ol and cyclopropylamine.

    Formation of the Amino(cyclopropyl)methyl Group: This step involves the reaction of cyclopropylamine with a suitable protecting group to form the amino(cyclopropyl)methyl intermediate.

    Coupling Reaction: The intermediate is then coupled with pyridin-3-ol under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI or DCC.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridin-3-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.

    Reduction: Common reducing agents include NaBH4 or LiAlH4.

    Substitution: Conditions typically involve the use of bases like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridin-3-one derivative, while reduction could produce a cyclopropylmethylamine derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridin-3-ol
  • 2-(Cyclopropylmethyl)pyridin-3-ol
  • 2-(Amino(cyclopropyl)methyl)pyridine

Uniqueness

(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is unique due to its specific chiral center and the presence of both an amino and a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[(S)-amino(cyclopropyl)methyl]pyridin-3-ol

InChI

InChI=1S/C9H12N2O/c10-8(6-3-4-6)9-7(12)2-1-5-11-9/h1-2,5-6,8,12H,3-4,10H2/t8-/m0/s1

InChI Key

JQAOUASWBLXWKQ-QMMMGPOBSA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C=CC=N2)O)N

Canonical SMILES

C1CC1C(C2=C(C=CC=N2)O)N

Origin of Product

United States

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